
PD 144418 Oxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- PD-144418, auch bekannt als 1,2,3,6-Tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridin, ist eine organische Verbindung.
- Seine chemische Formel lautet C18H22N2O.
- PD-144418 wirkt als selektiver Agonist für den Sigma-1-Rezeptor .
Herstellungsmethoden
- Synthesewege und Reaktionsbedingungen für PD-144418 sind in der Literatur nicht umfassend dokumentiert.
- Industrielle Produktionsmethoden können proprietäre Verfahren umfassen.
Wissenschaftliche Forschungsanwendungen
- PD-144418 hat potenzielle Anwendungen in verschiedenen Bereichen:
Chemie: Als Ligand für den Sigma-1-Rezeptor trägt er zur Erforschung der Rezeptorfunktion und Ligand-Wechselwirkungen bei.
Biologie: Es kann zur Untersuchung von Zellprozessen verwendet werden, an denen der Sigma-1-Rezeptor beteiligt ist.
Medizin: Die antipsychotische Aktivität von PD-144418 deutet auf eine Relevanz in der psychischen Gesundheitsforschung hin.
Wirkmechanismus
- PD-144418 übt seine Wirkungen über den Sigma-1-Rezeptor aus.
- Die beteiligten molekularen Zielstrukturen und Signalwege sind noch Gegenstand laufender Untersuchungen.
Wirkmechanismus
Target of Action
PD 144418 Oxalate is a highly potent and selective ligand for the sigma 1 (σ1) receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM) . It plays a crucial role in several central nervous system (CNS) disorders, including depression and schizophrenia .
Mode of Action
PD 144418 Oxalate interacts with the σ1 receptor, exhibiting a Ki value of 0.08 nM for σ1, indicating a very high affinity . It has a much lower affinity for the σ2 receptor, with a Ki value of 1377 nM .
Biochemical Pathways
It has been observed that pd 144418 oxalate can reverse the n-methyl-d-aspartate (nmda)-induced increase in cyclic gmp (cgmp) in rat cerebellar slices . This suggests that σ1 sites may be important in the regulation of glutamate-induced actions .
Result of Action
PD 144418 Oxalate has been reported to antagonize mescaline-induced scratching in mice following intraperitoneal administration . It also attenuates cocaine-induced hyperactivity in mice . These results suggest that PD 144418 Oxalate may have potential antipsychotic activity .
Biochemische Analyse
Biochemical Properties
PD 144418 Oxalate is a selective σ1 ligand, displaying high selectivity . It exhibits no other significant activity at a wide range of other receptors, ion channels, and enzymes
Cellular Effects
PD 144418 Oxalate has been reported to have effects on various types of cells and cellular processes
Dosage Effects in Animal Models
The effects of PD 144418 Oxalate vary with different dosages in animal models
Vorbereitungsmethoden
- Synthetic routes and reaction conditions for PD-144418 are not widely documented in the literature.
- Industrial production methods may involve proprietary processes.
Analyse Chemischer Reaktionen
- PD-144418 unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben ungenannt.
- Die Hauptprodukte, die aus diesen Reaktionen entstehen, werden nicht explizit berichtet.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von PD-144418 liegt in seiner hohen Affinität und Selektivität für den Sigma-1-Rezeptor.
- Ähnliche Verbindungen werden in der verfügbaren Literatur nicht explizit aufgeführt .
Eigenschaften
CAS-Nummer |
154130-99-1 |
|---|---|
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |
InChI-Schlüssel |
FOQRKFCLRMMKAT-UHFFFAOYSA-N |
SMILES |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C |
Synonyme |
1,2,3,6-Tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine Oxalate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


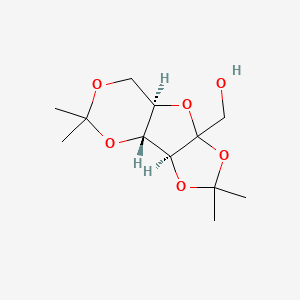
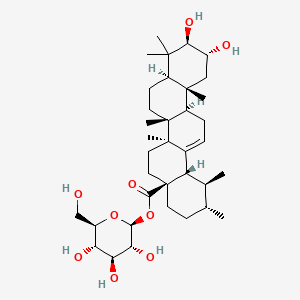
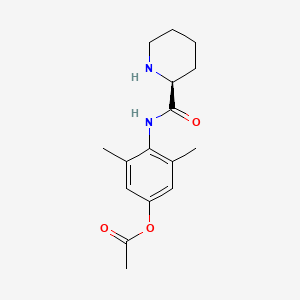
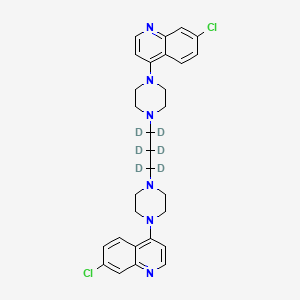
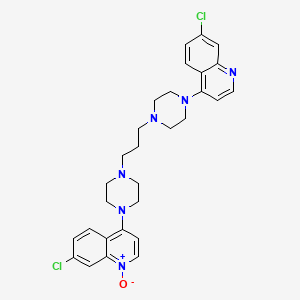


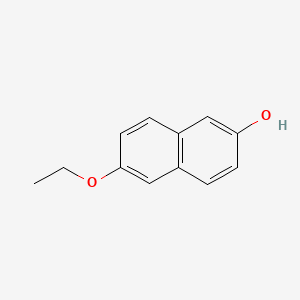
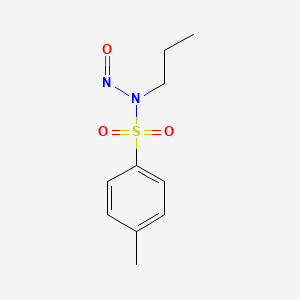
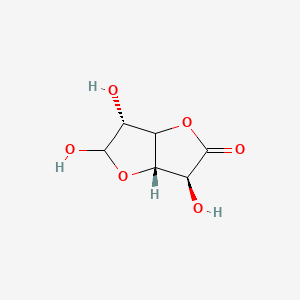

![(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587051.png)

